molecular formula C18H20ClNO2S B321359 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B321359
M. Wt: 349.9 g/mol
InChI Key: NUSMBYQLSYEOLT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a chloro group, a cyclohexenyl ethyl group, a methoxy group, and a benzo[b]thiophene carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the chloro group, and subsequent functionalization with the cyclohexenyl ethyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H20ClNO2S/c1-22-13-7-8-14-15(11-13)23-17(16(14)19)18(21)20-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,20,21)

InChI Key

NUSMBYQLSYEOLT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Origin of Product

United States

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